molecular formula C11H17N3 B567121 N2-(cyclopentylmethyl)pyridine-2,4-diamine CAS No. 1248630-89-8

N2-(cyclopentylmethyl)pyridine-2,4-diamine

Cat. No.: B567121
CAS No.: 1248630-89-8
M. Wt: 191.278
InChI Key: SDNGQUAKHXOKGI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

The systematic nomenclature of N2-(cyclopentylmethyl)pyridine-2,4-diamine follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. The compound is officially registered under Chemical Abstracts Service number 1248630-89-8, providing unambiguous identification within chemical databases and regulatory frameworks. The nomenclature reflects the substitution pattern on the pyridine ring, specifically indicating the presence of amino groups at positions 2 and 4, with the cyclopentylmethyl substituent attached to the nitrogen atom at position 2. This naming convention distinguishes it from other isomeric diaminopyridine derivatives and related compounds.

Alternative naming systems may refer to this compound using descriptive terms that emphasize the functional group arrangements and substitution patterns. The systematic approach ensures consistency across scientific literature and facilitates accurate communication among researchers working with related chemical structures. The Chemical Abstracts Service registry provides a permanent record of the compound's identity, linking it to published research, patent applications, and commercial availability data.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C11H17N3, indicating a composition of eleven carbon atoms, seventeen hydrogen atoms, and three nitrogen atoms. This formula reflects the combination of the pyridine-2,4-diamine core structure with the cyclopentylmethyl substituent, representing a molecular architecture that balances aromatic character with aliphatic flexibility. The nitrogen content, accounting for approximately 21.9 percent of the total atomic composition, significantly influences the compound's electronic properties and potential for hydrogen bonding interactions.

Molecular weight calculations based on standard atomic masses yield a value that corresponds to the empirical formula, though specific numerical values were not explicitly provided in the available commercial specifications. The molecular composition suggests favorable physicochemical properties for pharmaceutical applications, falling within typical ranges for drug-like molecules while maintaining sufficient structural complexity for selective biological interactions. The carbon-to-nitrogen ratio of approximately 3.7:1 indicates a nitrogen-rich structure that may exhibit basic properties and participate in various coordination chemistry applications.

Property Value Reference
Molecular Formula C11H17N3
Carbon Atoms 11
Hydrogen Atoms 17
Nitrogen Atoms 3
Nitrogen Content ~21.9% Calculated

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound requires comprehensive analysis using multiple analytical techniques to confirm structural assignments and purity assessments. Nuclear magnetic resonance spectroscopy would be expected to reveal characteristic signals corresponding to the pyridine ring protons, with distinct chemical shifts reflecting the electronic environment created by the amino substituents and the attached cyclopentylmethyl group. The aromatic region would typically display signals for the pyridine ring protons at positions 3, 5, and 6, while the aliphatic region would show complex multipicity patterns arising from the cyclopentyl ring system and the methylene linker.

Crystallographic Data and Conformational Analysis

Crystallographic studies of this compound would provide detailed three-dimensional structural information, including bond lengths, bond angles, and intermolecular packing arrangements. While specific crystallographic data for this compound were not identified in the available literature, related structures offer insights into expected conformational preferences and solid-state behavior. The cyclopentyl ring system typically adopts envelope or half-chair conformations to minimize ring strain, while the methylene linker provides conformational flexibility that influences the overall molecular geometry.

Similar diaminopyridine compounds have been studied using X-ray crystallography, revealing important structure-activity relationships and intermolecular interaction patterns. The presence of multiple nitrogen atoms capable of hydrogen bonding suggests that crystal packing may be dominated by hydrogen bond networks, potentially leading to layered structures or three-dimensional frameworks depending on the specific geometric arrangements. The pyridine ring planarity combined with the conformational flexibility of the cyclopentylmethyl substituent creates opportunities for diverse solid-state arrangements.

Conformational analysis through computational methods would complement experimental crystallographic studies, providing energy landscapes for different rotational states around the carbon-nitrogen bond connecting the cyclopentylmethyl group to the pyridine ring. These studies would identify preferred conformations in both gas phase and condensed phase environments, supporting interpretation of spectroscopic data and prediction of chemical reactivity patterns.

Computational Modeling of Electronic Structure

Electronic structure calculations for this compound would employ quantum mechanical methods to predict molecular orbital arrangements, charge distributions, and electronic properties relevant to chemical reactivity and biological activity. Density functional theory calculations would provide insights into the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which govern electron-transfer processes and chemical interactions with other molecules. The nitrogen atoms in the pyridine ring and amino groups create electron-rich regions that influence the compound's nucleophilic character and coordination behavior.

Computational studies would also investigate the effects of the cyclopentylmethyl substituent on the electronic properties of the pyridine-2,4-diamine core structure. The aliphatic nature of this substituent provides steric bulk without significant electronic perturbation, potentially influencing molecular recognition processes and binding selectivity in biological systems. Electrostatic potential mapping would reveal regions of positive and negative charge concentration, guiding predictions about intermolecular interactions and hydrogen bonding patterns.

Molecular dynamics simulations would complement static electronic structure calculations by providing information about conformational flexibility and dynamic behavior in solution phase environments. These studies would investigate the rotational barriers around key bonds, the preferred orientations of the cyclopentylmethyl group relative to the pyridine ring, and the effects of solvation on molecular geometry. Such computational approaches support experimental characterization efforts and provide predictive capabilities for designing related compounds with modified properties.

Computational Method Application Expected Insights
Density Functional Theory Electronic Structure Molecular Orbital Energies
Electrostatic Potential Mapping Charge Distribution Hydrogen Bonding Sites
Molecular Dynamics Conformational Dynamics Solution Phase Behavior
Natural Bond Orbital Analysis Bonding Character Electron Delocalization

Properties

IUPAC Name

2-N-(cyclopentylmethyl)pyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-10-5-6-13-11(7-10)14-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNGQUAKHXOKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CNC2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Nitropyridine Intermediates

A widely reported strategy involves the reduction of nitro-substituted pyridine precursors. For example, 2-chloro-4-nitropyridine-N-oxide can serve as a starting material. In a method analogous to the synthesis of N2,N2-dimethylpyridine-2,4-diamine , hydrogenation with Raney nickel in methanol under 50°C and hydrogen pressure reduces the nitro group to an amine. Substituting dimethylamine with cyclopentylmethylamine during or after reduction introduces the cyclopentylmethyl group.

Key Steps:

  • Nitration of 2-chloropyridine-N-oxide to yield 2-chloro-4-nitropyridine-N-oxide.

  • Displacement of the chloride with cyclopentylmethylamine under basic conditions.

  • Catalytic hydrogenation to reduce the nitro group to an amine.

This approach achieves moderate yields (≈70–74%) when optimized, as seen in similar protocols . Challenges include ensuring selective reduction without over-hydrogenation or dehalogenation.

Direct Alkylation of Pyridine-2,4-diamine

Direct alkylation of pyridine-2,4-diamine with cyclopentylmethyl halides (e.g., cyclopentylmethyl bromide) offers a straightforward route. However, regioselectivity is a critical concern due to the presence of two amine groups. To favor N2 alkylation, steric and electronic factors are exploited:

  • Protecting Group Strategy : Temporarily protecting the N4 amine with a tert-butoxycarbonyl (Boc) group allows selective alkylation at N2. Subsequent deprotection yields the target compound.

  • Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilicity at N2, while bulky bases (e.g., DBU) minimize dialkylation .

Example Protocol:

  • Protect pyridine-2,4-diamine with Boc anhydride.

  • React with cyclopentylmethyl bromide in DMF using K2CO3 as base.

  • Deprotect with TFA/CH2Cl2.

Yields vary (50–65%), with purification via silica gel chromatography using methanolic ammonia in dichloromethane .

Multi-Step Synthesis via Cyclization Reactions

Transition-metal-catalyzed cyclization offers an alternative route. Copper-catalyzed coupling of propargylamines with 2-aminopyridines, as reported for imidazopyridines , can be adapted. For instance:

  • React 2-amino-4-nitropyridine with propargyl aldehyde in the presence of CuI/NaHSO4·SiO2 to form a propargylamine intermediate.

  • Cyclize under basic conditions to generate the pyridine core.

  • Introduce the cyclopentylmethyl group via reductive amination.

This method benefits from high regiocontrol but requires stringent temperature and atmosphere control (e.g., nitrogen or oxygen) to prevent side reactions .

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

Method Starting Material Key Reagents/Conditions Yield Advantages Challenges
Reductive Amination2-Chloro-4-nitropyridineRaney Ni, H2, MeOH, 50°C70–74%Scalable, fewer stepsRequires nitro reduction optimization
Direct AlkylationPyridine-2,4-diamineCyclopentylmethyl Br, DMF, K2CO350–65%SimplicityLow regioselectivity, protection needed
Transition-Metal Catalysis2-Aminopyridine derivativesCuI, NaHSO4·SiO2, N2 atmosphere60–70%High regiocontrolSensitive to reaction conditions

Optimization and Industrial Considerations

Industrial-scale synthesis prioritizes cost-effectiveness and reproducibility. The reductive amination route is favored for its scalability, though catalyst recycling (e.g., Raney nickel) and solvent recovery (methanol) are critical for sustainability. Recent advances in flow chemistry enable continuous hydrogenation, improving throughput and safety .

Analytical Characterization

Successful synthesis requires validation via:

  • 1H NMR : Distinct signals for cyclopentylmethyl protons (δ 1.2–2.1 ppm) and aromatic amines (δ 5.5–7.6 ppm) .

  • Mass Spectrometry : Molecular ion peak at m/z 207.1 (M+H)+.

  • HPLC : Purity >95% using C18 columns with acetonitrile/water gradients.

Chemical Reactions Analysis

Types of Reactions

N2-(cyclopentylmethyl)pyridine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can lead to various substituted pyridine derivatives .

Scientific Research Applications

N2-(cyclopentylmethyl)pyridine-2,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-(cyclopentylmethyl)pyridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

The following analysis compares N2-(cyclopentylmethyl)pyridine-2,4-diamine with key analogues, focusing on molecular structure, physicochemical properties, and biological relevance.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent Predicted LogP Melting Point Solubility
This compound C₁₁H₁₈N₃ 192.28 Cyclopentylmethyl ~3.5 Not reported Low (DMSO/methanol)*
N2-(Cyclopropylmethyl)pyridine-2,4-diamine C₉H₁₃N₃ 163.22 Cyclopropylmethyl ~2.8 Not reported Moderate
2-N-Phenylpyridine-2,4-diamine C₁₁H₁₁N₃ 185.22 Phenyl 3.2 Not reported Low (DMSO)
N2-Methylpyridine-2,4-diamine hydrochloride C₆H₁₀N₃Cl 175.62 Methyl ~1.5 Not reported High (aqueous)
N2-(2-Methoxyethyl)pyridine-2,4-diamine C₈H₁₃N₃O 167.21 Methoxyethyl ~1.0 Not reported High (methanol)

Key Observations :

  • Lipophilicity : The cyclopentylmethyl group increases LogP compared to smaller substituents (e.g., methyl or methoxyethyl), suggesting enhanced membrane permeability but reduced aqueous solubility .
  • Stability: Hygroscopicity, noted in pyridine-2,4-diamine , may be mitigated by hydrophobic substituents like cyclopentylmethyl.
Antitumor Potential

Pyrimidine-2,4-diamine derivatives (e.g., M1–M4 in ) with cyclohexylamino or indazolyl substituents exhibit antitumor activity by inhibiting angiogenesis .

Central Nervous System (CNS) Activity

Pyrimidine-2,4-diamine derivatives, such as SP-2 (N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine), demonstrate anti-Alzheimer’s activity via acetylcholinesterase inhibition and favorable CNS drug-likeness . The cyclopentylmethyl group’s lipophilicity could enhance blood-brain barrier penetration, making it a candidate for CNS drug development.

Biological Activity

N2-(cyclopentylmethyl)pyridine-2,4-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a cyclopentylmethyl group at the nitrogen position and two amine groups at the 2 and 4 positions. This structural configuration is crucial for its biological interactions.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structural motifs exhibit significant inhibition of cyclin-dependent kinases (CDKs), which are pivotal in regulating cell cycle progression. For instance, analogs of pyridine derivatives have demonstrated IC50 values in the low nanomolar range against CDK2 and CDK9, suggesting potential for tumor growth inhibition .
  • Enzyme Inhibition : The compound's derivatives have been evaluated for their ability to inhibit enzymes like β-glucuronidase. In vitro studies indicated that certain derivatives displayed IC50 values significantly lower than standard inhibitors, highlighting their potential as therapeutic agents against diseases requiring enzyme modulation .

The biological activity of this compound is primarily attributed to its interaction with specific protein targets:

  • Cyclin-Dependent Kinases : By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant in the context of cancer therapy, where controlling cell proliferation is essential .
  • Enzyme Interactions : The binding affinity of the compound to various enzymes has been explored through molecular docking studies. These studies suggest that the nitrogen atoms in the pyridine ring form critical hydrogen bonds with enzyme active sites, facilitating inhibition .

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/ProteinIC50 Value (μM)Reference
CDK2 InhibitionCyclin-dependent kinase 20.004
CDK9 InhibitionCyclin-dependent kinase 90.009
β-glucuronidase Inhibitionβ-glucuronidase6.33

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivityComments
This compoundAnticancer (CDK inhibition)Potent inhibitor with low IC50 values
Derivative AModerate β-glucuronidase inhibitorIC50 = 22.0 μM
Derivative BStrong CDK inhibitorExhibits selective inhibition

Case Studies

  • Anticancer Efficacy : A study involving a series of pyridine derivatives demonstrated that modifications at the nitrogen positions significantly enhanced anticancer activity against various leukemia cell lines. The lead compound exhibited potent inhibition of cell proliferation and induced apoptosis through the activation of apoptotic pathways .
  • Enzyme Inhibition Profile : Research on benzimidazole derivatives revealed that structural similarities to this compound could lead to enhanced enzyme inhibitory activity. Compounds with hydrophilic moieties showed better binding affinities and lower IC50 values compared to standard inhibitors .

Q & A

Basic Research Questions

Q. What are the common synthesis strategies for N2-(cyclopentylmethyl)pyridine-2,4-diamine derivatives?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nitration, alkylation, and amination. Starting materials (e.g., pyridine or pyrimidine derivatives) are modified via nucleophilic substitution or condensation reactions. For example, cyclopentylmethyl groups can be introduced via alkylation using cyclopentylmethyl halides under basic conditions. Reaction optimization (e.g., temperature, solvent, catalyst) is critical for yield and purity .

Q. How is structural characterization performed for this compound and its derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are standard. For example, ¹H NMR identifies proton environments (e.g., cyclopentylmethyl protons at δ 1.5–2.1 ppm), while HRMS confirms molecular weight. X-ray crystallography may resolve stereochemistry in crystalline derivatives .

Q. What analytical techniques ensure purity and identity during synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) monitors reaction progress and purity. Elemental analysis validates stoichiometry. Melting point determination and IR spectroscopy further confirm functional groups (e.g., amine stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer : Systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading) is key. For alkylation, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity. Microwave-assisted synthesis (e.g., 100–160°C, 30–60 min) significantly reduces reaction time and improves efficiency, as demonstrated in similar pyrimidine syntheses .

Q. What in vitro models are suitable for evaluating anticancer activity, and how are IC50 values determined?

  • Methodological Answer : Use cancer cell lines (e.g., MCF-7, A549) in cytotoxicity assays. Cells are treated with serial dilutions of the compound, and viability is measured via MTT or resazurin assays. IC50 values (e.g., 12.5 µM for MCF-7) are calculated using nonlinear regression (e.g., GraphPad Prism) .

Q. How do structural modifications influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varied substituents. For example:

  • Cyclopentylmethyl vs. Piperidinyl : Cyclopentylmethyl may enhance lipophilicity and blood-brain barrier penetration.
  • Nitro vs. Amino groups : Nitro groups can be reduced to amines in vivo, altering DNA binding or enzyme inhibition .

Q. How are contradictions in biological data resolved (e.g., varying IC50 values across studies)?

  • Methodological Answer : Validate experimental conditions (e.g., cell passage number, serum concentration). Use standardized protocols (e.g., CLSI guidelines) and replicate assays with internal controls. Statistical tools (e.g., ANOVA) identify outliers and ensure reproducibility .

Q. What computational methods predict binding interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) models ligand-receptor interactions. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. MD simulations assess stability of ligand-target complexes .

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